![molecular formula C16H22F2N4O7 B13497589 tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)
tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluorohydroxy oxolane ring, and a dihydropyrimidinyl carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate involves multiple steps. One common method includes the following steps:
Formation of the oxolane ring: The oxolane ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the difluoro and hydroxy groups: The difluoro and hydroxy groups are introduced through selective fluorination and hydroxylation reactions.
Formation of the dihydropyrimidinyl carbamate moiety: This involves the reaction of the oxolane intermediate with a dihydropyrimidinyl carbamate precursor under controlled conditions.
Final coupling: The final step involves coupling the tert-butyl group with the synthesized intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification steps: Such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Inhibit or activate specific pathways: Affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the complex oxolane and dihydropyrimidinyl moieties.
Difluorohydroxy oxolane derivatives: Compounds with similar oxolane rings but different substituents.
Dihydropyrimidinyl carbamates: Compounds with similar dihydropyrimidinyl carbamate structures but different side chains.
Uniqueness
tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C16H22F2N4O7 |
|---|---|
Poids moléculaire |
420.37 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H22F2N4O7/c1-15(2,3)29-14(27)19-6-10(24)20-9-4-5-22(13(26)21-9)12-16(17,18)11(25)8(7-23)28-12/h4-5,8,11-12,23,25H,6-7H2,1-3H3,(H,19,27)(H,20,21,24,26)/t8-,11-,12-/m1/s1 |
Clé InChI |
CKWUVPRYOFFCPV-GGZOMVNGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


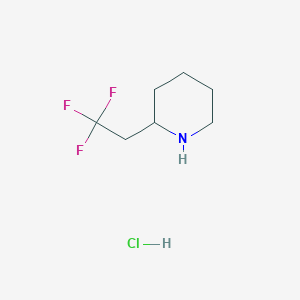


![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)
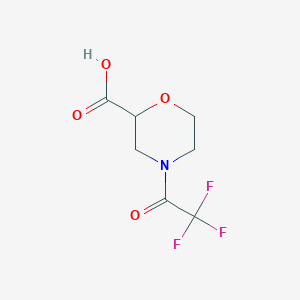
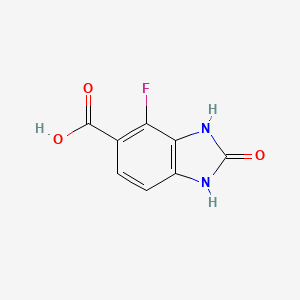
![3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)

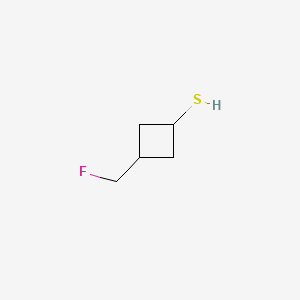
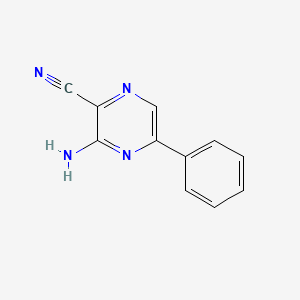
![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
![{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
![N-(4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13497576.png)
